5-Fluoro-2-(trimethylstannyl)pyridine
Description
5-Fluoro-2-(trimethylstannyl)pyridine is a pyridine derivative featuring a fluorine substituent at the 5-position and a trimethylstannyl group at the 2-position. The trimethylstannyl group facilitates carbon-carbon bond formation in polymer synthesis and pharmaceutical chemistry, as demonstrated in the synthesis of poly(2-methyl-7-(7-methylbenzo[c][1,2,5]thiadiazol-4-yl)-5-(pentadecan-7-yl)dithieno[3,2-b:2′,3′-d]pyridine) (PNET-BT) . The fluorine substituent likely enhances electronic modulation of the pyridine ring, influencing reactivity and regioselectivity in subsequent transformations.
Properties
Molecular Formula |
C8H12FNSn |
|---|---|
Molecular Weight |
259.90 g/mol |
IUPAC Name |
(5-fluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |
InChI Key |
NWFIPEZCROFSMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5-Fluoro-2-(trimethylstannyl)pyridine and its analogues:
Key Comparative Findings
Substituent Effects on Reactivity: The trimethylstannyl group in this compound enables high reactivity in Stille couplings due to the small size of methyl groups, allowing efficient transmetallation with palladium catalysts . In contrast, the tributylstannyl analogue () exhibits slower reaction kinetics due to steric hindrance from longer alkyl chains.
Electronic Modulation :
- Fluorine’s moderate electron-withdrawing effect enhances the pyridine ring’s electrophilicity, directing cross-coupling reactions to specific positions. This contrasts with trifluoromethyl () and nitro () groups, which may over-stabilize intermediates or hinder reactivity.
Solubility and Stability: Trimethylstannyl compounds exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂), while tributylstannyl derivatives () are more soluble in non-polar solvents due to increased hydrophobicity. Stability concerns arise with trimethylstannyl groups, which are more prone to oxidation than bulkier tributylstannyl analogues .
Applications: Trimethylstannyl variants are preferred in polymer synthesis (e.g., PNET-BT in ) for rapid coupling efficiency. Tributylstannyl compounds () are advantageous in stepwise syntheses requiring controlled reaction rates. Non-stannyl derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (), find use in medicinal chemistry due to reduced metal toxicity.
Research Findings and Case Studies
Polymer Synthesis: In , bis(trimethylstannyl)dithienopyridine was copolymerized with 4,7-dibromobenzothiadiazole using Pd(dba)₃/p(o-tol)₃ catalysis. The trimethylstannyl group’s high reactivity allowed efficient polymerization at 100°C, yielding PNET-BT with tailored optoelectronic properties.
Pharmacological Analogues :
- and highlight fluoropyridine derivatives (e.g., (S)-5-Fluoro-2-(1-phenylethyl)pyridine) synthesized via CuH/Pd-catalyzed hydroarylation. While lacking stannyl groups, these compounds demonstrate fluorine’s role in enhancing bioactivity and metabolic stability.
Tributylstannyl derivatives () may exhibit lower acute toxicity than trimethylstannyl variants, as longer alkyl chains reduce volatility and bioavailability.
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